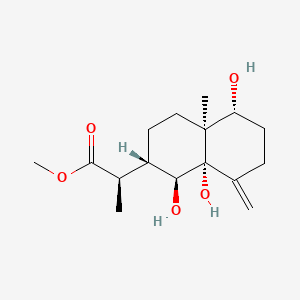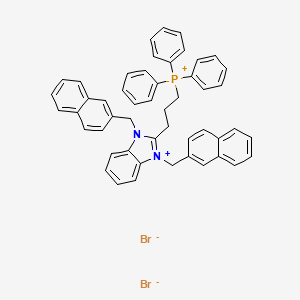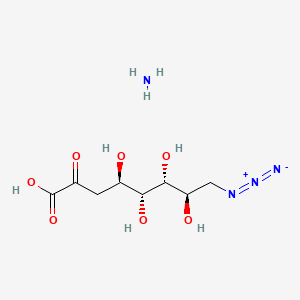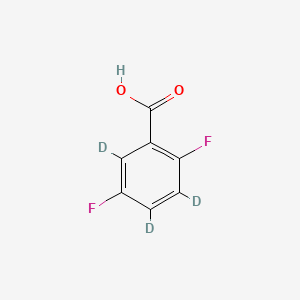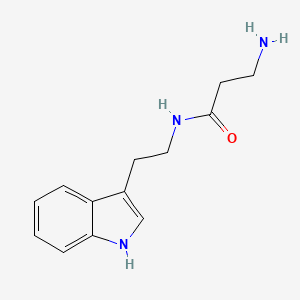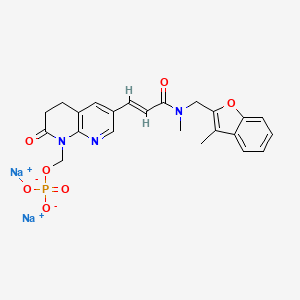
Afabicin (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Afabicin (disodium) is a first-in-class antibiotic specifically designed to target staphylococcal infections. It is a prodrug of afabicin desphosphono, which inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme, a key component in the fatty acid synthesis pathway of staphylococci . This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant strains .
準備方法
Afabicin (disodium) is synthesized through a series of chemical reactions that convert the precursor molecule into the active form. The synthetic route involves the phosphorylation of afabicin desphosphono to produce afabicin (disodium). The reaction conditions typically include the use of phosphorylating agents and specific solvents to facilitate the conversion . Industrial production methods involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product .
化学反応の分析
Afabicin (disodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Afabicin (disodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of fatty acid synthesis in bacteria.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of fatty acid synthesis in bacterial growth and survival.
Medicine: It is being developed as a treatment for staphylococcal infections, including MRSA and other antibiotic-resistant strains. .
作用機序
Afabicin (disodium) exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. The active moiety of afabicin binds to the FabI enzyme, preventing the reduction of enoyl-acyl carrier protein to acyl-acyl carrier protein. This inhibition disrupts the production of essential fatty acids, leading to the death of the bacterial cell .
類似化合物との比較
Afabicin (disodium) is unique in its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:
Triclosan: An antibacterial and antifungal agent that also targets the FabI enzyme but has broader activity against various bacteria.
Isoniazid: An antibiotic used to treat tuberculosis that targets the InhA enzyme, a homolog of FabI in mycobacteria.
CG400549: A FabI inhibitor in clinical trials for the treatment of staphylococcal infections.
Afabicin (disodium) stands out due to its narrow spectrum of activity, which minimizes the impact on the intestinal microbiota and reduces the risk of cross-resistance with other antibiotic classes .
特性
分子式 |
C23H22N3Na2O7P |
|---|---|
分子量 |
529.4 g/mol |
IUPAC名 |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
InChIキー |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
異性体SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
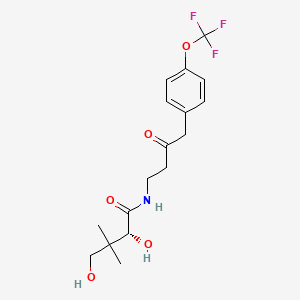
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


